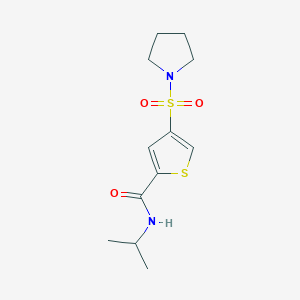![molecular formula C20H27N5O3 B5506469 6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5506469.png)
6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions starting from basic aromatic or heterocyclic compounds. A common approach includes nucleophilic substitution reactions, cyclization steps, and modifications of functional groups to achieve the desired molecular architecture. For instance, compounds with structural similarities have been synthesized through reactions involving benzoyl derivatives and piperazine, followed by specific substitutions to introduce various functional groups, enhancing the molecule's complexity and functionality [Z. Karczmarzyk & W. Malinka, 2004].
Molecular Structure Analysis
The molecular structure of compounds like 6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine is characterized by X-ray crystallography, revealing details about bond lengths, angles, and conformational preferences. These structures often crystallize in monoclinic systems, with specific cell constants and space groups that provide insights into the compound's molecular geometry and intermolecular interactions [Z. Karczmarzyk & W. Malinka, 2004].
Chemical Reactions and Properties
Chemical reactions involving this compound and its analogs typically explore the reactivity of the piperazine ring and the potential for further functionalization. These compounds can undergo nucleophilic substitution, addition reactions, and cyclization processes, contributing to their chemical diversity and potential for biological activity. The presence of dimethoxybenzoyl and pyrimidinamine groups plays a crucial role in determining the compound's reactivity and interaction with biological targets [A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020].
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These characteristics are influenced by the molecular structure, the presence of functional groups, and intermolecular forces. For instance, the crystal and molecular structures provide insights into the compound's stability, packing, and potential for forming solid-state networks through hydrogen bonding or π-π interactions [Z. Karczmarzyk & W. Malinka, 2004].
Applications De Recherche Scientifique
Synthesis and Biological Activity
The synthesis of novel heterocyclic compounds derived from similar structures has been explored for their anti-inflammatory and analgesic properties. For instance, compounds synthesized from visnagenone and khellinone, exhibiting COX-2 selectivity, show significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). Such research indicates the potential of structurally similar compounds, like "6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine", in developing new therapeutic agents.
Antiproliferative Activity
Compounds with similar structural features have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. The structure-activity relationship studies of these compounds provide valuable insights into the design of new anticancer agents (Mallesha et al., 2012).
Material Science Applications
In material science, heterometallic metal-organic frameworks (MOFs) with luminescent properties have been developed for chemosensor applications. These frameworks, constructed from trimeric clusters, demonstrate the potential for selective detection of various substances, indicating the versatility of such compounds in sensor technology (Han et al., 2017).
Polymer Synthesis
The synthesis of polyamides incorporating similar heterocyclic units has been explored, resulting in polymers with varying solubilities and molecular weights. This research is indicative of the potential applications of such compounds in developing new materials with tailored properties (Hattori & Kinoshita, 1979).
Propriétés
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-14-21-18(23(2)3)13-19(22-14)24-6-8-25(9-7-24)20(26)15-10-16(27-4)12-17(11-15)28-5/h10-13H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQMVVPRIHROJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![isopropyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5506393.png)
![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5506394.png)


![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)
![N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506429.png)
![methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5506435.png)

![2-{2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5506461.png)

![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5506479.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5506488.png)